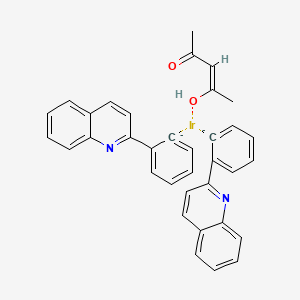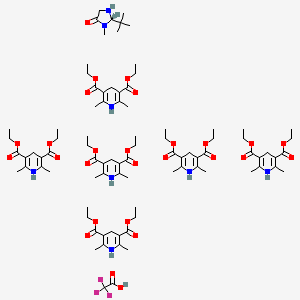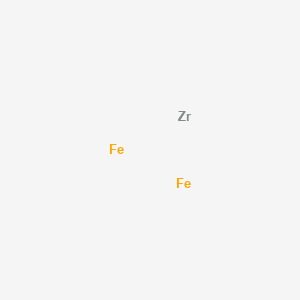![molecular formula C25H22O10 B12055907 (2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)
(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Silybin can be synthesized through various chemical routes. One common method involves the condensation of taxifolin with coniferyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Silybin often involves the extraction of the compound from milk thistle seeds. The seeds are first defatted, and the active compounds are extracted using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate Silybin .
化学反応の分析
Types of Reactions
Silybin undergoes various chemical reactions, including:
Oxidation: Silybin can be oxidized to form silybinin-7,20-dione.
Reduction: Reduction of Silybin can yield dihydrosilybin.
Substitution: Silybin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
Oxidation: Silybinin-7,20-dione
Reduction: Dihydrosilybin
Substitution: Various ester derivatives
科学的研究の応用
Silybin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its hepatoprotective effects and potential therapeutic use in liver diseases.
Industry: Utilized in the formulation of dietary supplements and herbal medicines.
作用機序
Silybin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, Silybin modulates various molecular pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
類似化合物との比較
Similar Compounds
- Silydianin
- Silychristin
- Silymarin (a mixture of flavonolignans including Silybin, Silydianin, and Silychristin)
Uniqueness
Silybin is unique among its similar compounds due to its higher bioavailability and more potent hepatoprotective effects. It is the most studied and well-characterized component of Silymarin, making it a preferred choice for research and therapeutic applications .
特性
分子式 |
C25H22O10 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
(3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25?/m0/s1 |
InChIキー |
SEBFKMXJBCUCAI-ILJKEPSESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)




![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)





